7-Methoxybenzofuran-2-carbaldehyde
Overview
Description
7-Methoxybenzofuran-2-carbaldehyde is an organic compound with the molecular formula C10H8O3. It is a derivative of benzofuran, featuring a methoxy group at the 7-position and a formyl group at the 2-position of the benzofuran ring
Scientific Research Applications
7-Methoxybenzofuran-2-carbaldehyde has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-2-carbaldehyde typically involves the cyclization of 2-hydroxy-7-methoxybenzaldehyde under acidic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form benzofurans.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxybenzofuran-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 7-methoxybenzofuran-2-ol.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism by which 7-Methoxybenzofuran-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors that are critical for microbial survival.
Comparison with Similar Compounds
7-Methoxybenzofuran-2-carbaldehyde is similar to other benzofuran derivatives, such as 5-bromo-1-benzofuran-2-carbaldehyde and 4-hydroxy-3,5-dimethoxybenzaldehyde. its unique methoxy and formyl groups contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for specific applications where other benzofurans may not be as effective.
Properties
IUPAC Name |
7-methoxy-1-benzofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJQWBKNUJXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392661 | |
Record name | 7-Methoxybenzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88234-77-9 | |
Record name | 7-Methoxybenzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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